molecular formula C13H14N2O3S2 B15096415 1-[3-(2-imino-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-3(2H)-yl)phenyl]ethanone

1-[3-(2-imino-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-3(2H)-yl)phenyl]ethanone

Cat. No.: B15096415
M. Wt: 310.4 g/mol
InChI Key: UDUGELMMXHVKFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(2-imino-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-3(2H)-yl)phenyl]ethanone is a complex organic compound featuring a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various medicinal compounds .

Preparation Methods

The synthesis of 1-[3-(2-imino-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-3(2H)-yl)phenyl]ethanone typically involves the reaction of thiosemicarbazide with appropriate aldehydes or ketones under specific conditions. The reaction conditions often include the use of ethanol as a solvent and triethylamine as a catalyst . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[3-(2-imino-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-3(2H)-yl)phenyl]ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as triethylamine. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3-(2-imino-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-3(2H)-yl)phenyl]ethanone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[3-(2-imino-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-3(2H)-yl)phenyl]ethanone involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or block receptors involved in inflammatory pathways .

Comparison with Similar Compounds

1-[3-(2-imino-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-3(2H)-yl)phenyl]ethanone can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C13H14N2O3S2

Molecular Weight

310.4 g/mol

IUPAC Name

1-[3-(2-imino-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-3-yl)phenyl]ethanone

InChI

InChI=1S/C13H14N2O3S2/c1-8(16)9-3-2-4-10(5-9)15-11-6-20(17,18)7-12(11)19-13(15)14/h2-5,11-12,14H,6-7H2,1H3

InChI Key

UDUGELMMXHVKFQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2C3CS(=O)(=O)CC3SC2=N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.